molecular formula C18H19N3O4 B7683753 N-(furan-2-ylmethyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(furan-2-ylmethyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7683753
M. Wt: 341.4 g/mol
InChI Key: VNWUTNOMXBJYRJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide: is a complex organic compound that features a furan ring, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the oxadiazole intermediate.

    Incorporation of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Final Assembly: The final step involves coupling the furan and oxadiazole intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its diverse functional groups allow for a wide range of chemical modifications, making it a versatile component in material science.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
  • N-(furan-2-ylmethyl)-4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
  • N-(furan-2-ylmethyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide

Uniqueness

What sets N-(furan-2-ylmethyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide apart from similar compounds is its specific combination of functional groups. The presence of the methoxy group on the phenyl ring, the furan ring, and the oxadiazole ring provides a unique set of chemical properties and reactivity. This makes it particularly interesting for applications requiring specific interactions or reactivity profiles.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-23-14-6-2-5-13(11-14)18-20-17(25-21-18)9-3-8-16(22)19-12-15-7-4-10-24-15/h2,4-7,10-11H,3,8-9,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWUTNOMXBJYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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